molecular formula C5H4N4O B13798487 (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide CAS No. 51741-99-2

(6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide

Cat. No.: B13798487
CAS No.: 51741-99-2
M. Wt: 136.11 g/mol
InChI Key: VCFYWWCOJWURLB-UHFFFAOYSA-N
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Description

(6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide is a chemical compound featuring a cyanamide group attached to a dihydropyrimidinone core, a privileged structure in medicinal chemistry and drug discovery. This scaffold is recognized for its versatility as a building block for synthesizing more complex heterocyclic systems, such as through cyclocondensation reactions to form pyrimidotriazines . Researchers value this core structure for its potential in developing biologically active molecules. Compounds based on the 6-oxo-1,6-dihydropyrimidine scaffold have been investigated as inhibitors for a range of biological targets. For instance, structurally similar anilide derivatives have been developed as potent inhibitors of the PI3Kβ enzyme, a target in oncology research . Furthermore, other analogues have shown significant promise as inhibitors of the bifunctional enzyme N5,N10-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD), which is an essential target in antiparasitic drug discovery, particularly for trypanosomiasis . The dihydropyrimidine motif is also being actively explored for its antimicrobial properties, with recent studies indicating that novel derivatives can function as DNA gyrase inhibitors, providing a pathway for new antibiotic development . The cyanamide substituent on this heterocyclic framework offers a reactive handle for further chemical modification, allowing researchers to create diverse libraries of compounds for screening against various disease models. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

51741-99-2

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

(6-oxo-1H-pyrimidin-2-yl)cyanamide

InChI

InChI=1S/C5H4N4O/c6-3-8-5-7-2-1-4(10)9-5/h1-2H,(H2,7,8,9,10)

InChI Key

VCFYWWCOJWURLB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(NC1=O)NC#N

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Oxo 1,6 Dihydropyrimidin 2 Yl Cyanamide and Its Precursors

Convergent and Divergent Synthetic Routes to the 6-Oxo-1,6-dihydropyrimidine Nucleus

The construction of the 6-oxo-1,6-dihydropyrimidine ring system can be approached through both convergent and divergent synthetic strategies, offering flexibility in accessing a diverse range of derivatives. Convergent synthesis involves the separate preparation of key fragments of the target molecule, which are then combined in the final stages. In contrast, divergent synthesis begins with a common intermediate that is subsequently modified to produce a variety of related compounds. nih.gov An example of a divergent approach involves the synthesis of a core pyrimidine (B1678525) structure which can then be functionalized at various positions to create a library of derivatives. researchgate.net

Multi-component Cyclization Reactions (e.g., Biginelli-type Condensations)

One of the most prominent and efficient methods for the synthesis of dihydropyrimidine (B8664642) scaffolds is the Biginelli reaction, a one-pot three-component condensation. eurekaselect.comjk-sci.comorganic-chemistry.org This acid-catalyzed reaction typically involves the cyclocondensation of a β-ketoester, an aldehyde, and urea (B33335) or a urea derivative. taylorandfrancis.com The classical Biginelli reaction provides a rapid and straightforward route to functionalized 3,4-dihydropyrimidin-2(1H)-ones. scispace.com

The mechanism of the Biginelli reaction is believed to initiate with the condensation of the aldehyde and urea, forming an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization through the nucleophilic attack of the urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the dihydropyrimidine product. organic-chemistry.org Various catalysts, including Brønsted and Lewis acids, have been employed to improve reaction yields and shorten reaction times. jk-sci.comorganic-chemistry.org For instance, the use of ytterbium triflate (Yb(OTf)₃) under solvent-free conditions has been shown to enhance the efficiency of the Biginelli reaction. organic-chemistry.org

CatalystSolventConditionsYield (%)Reference
HClEthanol (B145695)RefluxModerate scispace.com
Yb(OTf)₃Solvent-free-High organic-chemistry.org
Ionic LiquidsSolvent-free-High jk-sci.com

This table summarizes common catalysts and conditions for the Biginelli reaction.

Ring-Closing Reactions Involving Cyanoacetates and Thiourea (B124793)/Guanidine (B92328) Derivatives

An alternative and widely used approach to the 6-oxo-1,6-dihydropyrimidine nucleus involves the cyclization of acyclic precursors derived from cyanoacetates and thiourea or guanidine derivatives. This method offers a versatile route to pyrimidines with various substitution patterns. For example, the reaction of ethyl cyanoacetate (B8463686) with guanidine nitrate (B79036) can lead to the formation of 2,4-diamino-6-hydroxypyrimidine. nih.gov

In a typical procedure, the condensation of an aldehyde with ethyl cyanoacetate and a guanidine salt in the presence of a base like piperidine (B6355638) can yield 2-amino-dihydropyrimidinone derivatives. researchgate.net The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and ethyl cyanoacetate, followed by a Michael addition of the guanidine and subsequent intramolecular cyclization.

A study by Deshmukh et al. reported an efficient one-step synthesis of 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines through a three-component Biginelli-type condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in alkaline ethanol. nih.gov

Reactant 1Reactant 2Reactant 3Catalyst/BaseProduct
Aromatic AldehydeEthyl CyanoacetateGuanidine HydrochlorideAlkaline Ethanol2-Amino-5-cyano-6-hydroxy-4-arylpyrimidine
AldehydeEthyl CyanoacetateGuanidine NitratePiperidine2-Amino-dihydropyrimidinone

This table illustrates examples of ring-closing reactions to form pyrimidine derivatives.

Synthesis from Diketene (B1670635) and Cyanamide (B42294) Derivatives

Diketene serves as a versatile C4 synthon in organic synthesis and can be employed in the construction of the pyrimidine ring. Its reaction with various nucleophiles provides access to a range of heterocyclic compounds. While direct reactions of diketene with cyanamide derivatives for the synthesis of the 6-oxo-1,6-dihydropyrimidine nucleus are less commonly reported, diketene can react with ureas and thioureas to form pyrimidine derivatives.

Introduction of the Cyanamide Moiety at the Pyrimidine C2 Position

The introduction of the cyanamide group at the C2 position of the pre-formed 6-oxo-1,6-dihydropyrimidine nucleus is a critical step in the synthesis of the target compound. This can be achieved through several strategies, primarily involving the functionalization of a 2-amino precursor.

Amination Strategies with Cyanamide Precursors

Direct amination of a pyrimidine ring at the C2 position with a cyanamide precursor is a potential route. However, this approach can be challenging due to the electronic nature of the pyrimidine ring. More commonly, the C2 position is functionalized with a good leaving group, such as a halogen or a sulfonyl group, which can then be displaced by a nitrogen nucleophile.

Derivatization of Pre-formed 2-Amino-6-oxo-1,6-dihydropyrimidines

The most common and effective strategy for introducing the cyanamide moiety is the derivatization of a 2-amino-6-oxo-1,6-dihydropyrimidine precursor. This precursor is readily synthesized through the methods described in section 2.1. The transformation of the 2-amino group into a cyanamide can be accomplished using various cyanating agents.

A well-established method for the N-cyanation of amines is the reaction with cyanogen (B1215507) bromide (BrCN). nih.gov This reaction typically proceeds under mild conditions and provides the corresponding cyanamide in good yield. For instance, the reaction of a 2-aminopyridine (B139424) derivative with cyanogen bromide in an aqueous medium has been shown to produce the corresponding 2-cyanoaminopyridine. nih.gov This methodology can be adapted for the N-cyanation of 2-amino-6-oxo-1,6-dihydropyrimidines.

2-Amino PrecursorCyanating AgentConditionsProduct
2-Amino-6-oxo-1,6-dihydropyrimidineCyanogen BromideAqueous solution, Reflux(6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide
2-AminopyridineCyanogen BromideAqueous solution, Reflux2-Cyanoaminopyridine

This table provides examples of N-cyanation reactions of amino-heterocycles.

The reaction involves the nucleophilic attack of the exocyclic amino group on the electrophilic carbon of cyanogen bromide, followed by the elimination of hydrogen bromide. The choice of solvent and base is crucial to neutralize the HBr formed and to ensure the stability of the product.

Optimization of Synthetic Pathways

The synthesis of (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide and its foundational pyrimidinone precursors has been significantly refined through advanced methodologies aimed at improving efficiency, yield, and environmental footprint. Optimization strategies focus on the application of microwave technology, the development of elegant one-pot reactions, and the systematic study of catalyst and solvent systems.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of heterocyclic compounds, including the pyrimidinone core. nih.gov This technique offers substantial advantages over conventional heating methods by enabling rapid energy transfer, which often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles with fewer side products. nih.govmdpi.com

In the context of synthesizing pyrimidinone derivatives, microwave irradiation has been successfully applied to multicomponent reactions like the Biginelli synthesis. nih.gov For example, a solvent-free approach for synthesizing 2-amino dihydropyrimidinone derivatives, which are structurally related to the target compound's core, involves the reaction of an aldehyde, ethyl cyanoacetate, and guanidine nitrate. Under microwave irradiation at 600W, the desired products were obtained in good yields within just 5 minutes. nih.gov This contrasts sharply with classical heating methods that can require several hours to complete.

Research comparing conventional and microwave-assisted methods for the synthesis of isoxazole-linked pyranopyrimidinones demonstrated that in all tested cases, microwave irradiation resulted in significantly shorter reaction times and improved yields. mdpi.com Similarly, the synthesis of uracil (B121893) and cytosine analogues under microwave-assisted, solvent-free conditions highlights the "green chemistry" benefits of this approach. nih.gov

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Pyrimidinone-Related Scaffolds

Reaction TypeConditions (Conventional)Yield (Conventional)Conditions (Microwave)Yield (Microwave)Source
Synthesis of DihydropyrimidinonesReflux in ethanol, ~12 hrsModerateMicrowave irradiation in ethanol, ~3-5 minGood
Synthesis of Isoxazole-PyrimidinonesReflux in DMF, 8-12 hrsModerate to GoodMicrowave irradiation in DMF, 10-15 minGood to Excellent mdpi.com
Biginelli Reaction (Solvent-Free)Heating, >90 minVariableMicrowave irradiation, 3-8 min77-94% orientjchem.orgresearchgate.net

One-Pot Reaction Strategies

One-pot multicomponent reactions are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to construct complex molecules from simple starting materials in a single step. The synthesis of the 6-oxo-1,6-dihydropyrimidine core is classically achieved via the Biginelli reaction, a prime example of a one-pot, three-component condensation. orientjchem.orgmdpi.com This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or a urea derivative. orientjchem.orgnih.gov

Modern advancements have expanded the scope and efficiency of this reaction. Strategies have been developed for the one-pot synthesis of various dihydropyrimidinone derivatives under solvent-free conditions, which simplifies the work-up procedure and reduces environmental impact. orientjchem.orgresearchgate.net The mechanism generally proceeds through the formation of an iminium ion intermediate from the aldehyde and urea, which is then intercepted by the enolate of the β-keto component, followed by cyclization and dehydration to yield the final dihydropyrimidinone ring. mdpi.com

For the synthesis of (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide, this strategy could be adapted by using a guanidine-based precursor that incorporates a cyano group, allowing for the direct formation of the 2-cyanamide functionality within the one-pot procedure. Research into the synthesis of related bioactive pyrido[2,3-d]pyrimidines has demonstrated the utility of one-pot cyclization of cyanopyridones with formic acid to build the fused pyrimidine ring. researchgate.net Furthermore, the synthesis of tetrahydropyrimidinecarboxamides has been successfully achieved through a one-pot, three-component reaction employing a lanthanum triflate catalyst. nih.gov

Table 2: Examples of One-Pot Syntheses for Pyrimidinone and Related Heterocycles

Target ScaffoldComponentsKey ConditionsSource
Dihydropyrimidinones (DHPMs)Aromatic Aldehyde, β-Ketoester, UreaSolvent-free, heating orientjchem.org
TetrahydropyrimidinecarboxamidesAldehyde, β-Ketoester, AmideLanthanum triflate catalyst, heating at 100°C nih.gov
DHPMs with Piperazine/MorpholineEnaminone, Substituted Benzaldehyde, UreaGlacial acetic acid, reflux mdpi.com
5-Unsubstituted-DHPMsAromatic Aldehyde, Acetophenone, UreaZnI₂, microwave irradiation nih.gov

Catalyst Systems and Solvent Effects

The choice of catalyst and solvent system is critical for optimizing the synthesis of the pyrimidinone core, influencing reaction rates, yields, and selectivity. A wide array of catalysts has been explored for the Biginelli reaction and its variations.

Catalyst Systems:

Brønsted Acids: Simple acids like hydrochloric acid or glacial acetic acid are traditionally used to catalyze the condensation, proving effective in many cases. mdpi.com

Lewis Acids: A variety of Lewis acids have been shown to be highly efficient catalysts. Lanthanum triflate (La(OTf)₃) has been employed for the synthesis of bioactive tetrahydopyrimidinecarboxamides, affording good-to-excellent yields in relatively short reaction times. nih.gov Other effective Lewis acids include copper triflate, which has been used in the synthesis of new dihydropyrimidine derivatives, and zinc salts like ZnCl₂ and ZnI₂. nih.govnih.govresearchgate.net

Solvent Effects: There is a significant trend towards developing solvent-free reaction conditions, which aligns with the principles of green chemistry by reducing waste and simplifying product isolation. nih.govorientjchem.org Many highly efficient syntheses of dihydropyrimidinones are now conducted by heating the neat mixture of reactants, sometimes in the presence of a catalyst. orientjchem.orgresearchgate.net

When a solvent is necessary, polar protic solvents like ethanol are commonly used. However, the choice of solvent can be crucial. For instance, investigations into the alkylation of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one found that the reaction medium (e.g., DMF with K₂CO₃ versus methanol (B129727) with sodium methoxide) dictated the formation of different products. researchgate.net The synthesis of cyanamides through methods like copper-catalyzed cyanation of secondary amines also highlights the importance of the catalytic system in achieving the desired transformation. researchgate.net

Table 3: Influence of Catalyst and Solvent on Pyrimidinone Synthesis

CatalystSolventKey AdvantagesSource
Lanthanum Triflate (10 mol%)Not specified (heating at 100°C)Good-to-excellent yields in 1-1.5 h nih.gov
Copper TriflateNot specifiedEffective for Biginelli reaction nih.govresearchgate.net
Piperidine (2-3 drops)Solvent-free (Microwave)Excellent yields, short reaction time (5 min) nih.gov
None (Catalyst-free)Solvent-freeEnvironmentally benign, high yield orientjchem.org
Glacial Acetic AcidGlacial Acetic Acid (as solvent)Simple, effective for specific substrates mdpi.com

Chemical Reactivity and Mechanistic Studies of 6 Oxo 1,6 Dihydropyrimidin 2 Yl Cyanamide

Reactivity of the Cyanamide (B42294) Functional Group

The cyanamide functional group (-NH-C≡N) is a versatile reactant, participating in a variety of addition and transformation reactions. Its reactivity is largely dictated by the electrophilic nature of the nitrile carbon and the nucleophilic character of the associated nitrogen atom.

Nucleophilic Addition Reactions with Amines to Form Guanidine (B92328) Derivatives

The electrophilic carbon of the cyanamide's nitrile group is susceptible to attack by nucleophiles, most notably amines. This reaction provides a direct route to the synthesis of substituted guanidines. The reaction of pyrimidinyl cyanamides with binucleophiles such as diamines leads to the formation of heterocyclic systems incorporating the guanidine moiety.

For instance, the reaction of 4,6-dimethylpyrimidin-2-yl-cyanamide with various diamines results in the formation of cyclic guanidine derivatives. This transformation underscores the utility of pyrimidinyl cyanamides as precursors to more complex heterocyclic structures. The reaction with benzene-1,2-diamine yields a benzimidazol-2-amine derivative, while reaction with ethylenediamine (B42938) forms an imidazolidin-2-imine structure. nih.gov

Table 1: Synthesis of Cyclic Guanidine Derivatives from a Pyrimidinyl Cyanamide Analog

Amine ReactantProduct
Benzene-1,2-diamine1-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine
Ethylenediamine1-(4,6-Dimethylpyrimidin-2-yl)imidazolidin-2-imine
Cyclohexane-1,2-diamine1-(4,6-Dimethylpyrimidin-2-yl)perhydrobenzimidazol-2-imine
Naphthalene-1,8-diamine2-(4,6-Dimethylpyrimidin-2-ylamino)-1H-perimidine

Data derived from reactions of 4,6-dimethylpyrimidin-2-yl-cyanamide as an analog. nih.gov

Cycloaddition Reactions of the Cyanamide Moiety

The carbon-nitrogen triple bond of the cyanamide group can act as a dipolarophile in cycloaddition reactions, particularly [3+2] cycloadditions, leading to the formation of five-membered heterocyclic rings. This reactivity allows for the construction of nitrogen-rich heterocycles. For example, cyanamides can react with azide (B81097) dipoles to yield 4-aminotetrazole adducts. google.com

In a related process, a formal [3+2] cycloaddition can occur between a cyanamide anion and a 1,3-dipole like a nitrile oxide. This reaction proceeds via nucleophilic addition of the cyanamide anion to the nitrile oxide, followed by a 5-exo-dig cyclization to produce an oxadiazol-5-imine. google.com While not specifically documented for (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide, this represents a potential reaction pathway for the cyanamide moiety.

Hydrolysis and Related Transformations

The cyanamide group can undergo hydrolysis, typically under acidic or basic conditions, to yield urea (B33335) derivatives. This transformation involves the addition of water across the carbon-nitrogen triple bond. The partial hydrolysis of related compounds like cyanoguanidine (dicyandiamide) is known to produce products such as guanidine and guanylurea. acs.org

Based on this general reactivity, it is anticipated that the hydrolysis of (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide would result in the formation of the corresponding N-(6-oxo-1,6-dihydropyrimidin-2-yl)urea. This reaction would proceed through the hydration of the nitrile group to form a carbodiimide (B86325) intermediate, which would then be further hydrated to the final urea product.

Table 2: Anticipated Hydrolysis Product

Starting MaterialProduct
(6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamideN-(6-Oxo-1,6-dihydropyrimidin-2-yl)urea

Transformations of the 6-Oxo-1,6-dihydropyrimidine Ring System

The 6-oxo-1,6-dihydropyrimidine ring is an electron-deficient heterocyclic system, which influences its susceptibility to electrophilic and nucleophilic attack. The presence of the oxo group and the two ring nitrogen atoms significantly modulates the electron density around the ring.

Electrophilic Substitution Reactions

Electrophilic substitution on the pyrimidine (B1678525) ring is generally difficult due to the electron-withdrawing nature of the two nitrogen atoms. However, the presence of activating groups, such as the amino linkage at the C2 position and the oxo group at C6 (which can exist in the tautomeric 4-hydroxy form), can facilitate such reactions. Studies on the electrophilic nitrosation of 4,6-disubstituted pyrimidine derivatives have shown that the nature of the substituents plays a crucial role in the reactivity of the ring. The presence of activating amino groups can direct electrophilic attack, although steric effects from bulky substituents on the amino moiety can impede the reaction. researchgate.net For (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide, electrophilic attack would most likely be directed to the C5 position, which is activated by the adjacent nitrogen and the C6-oxo group.

Nucleophilic Aromatic Substitution on the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient and is therefore activated towards nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the C2, C4, or C6 positions. Nucleophilic attack is favored at these positions because the negative charge of the resulting Meisenheimer-type intermediate can be delocalized onto the electronegative ring nitrogen atoms. acs.orgrsc.org

When leaving groups are present at both the C2 and C4 positions, nucleophilic attack generally occurs preferentially at the C4 position. This selectivity can be attributed to the greater stabilization of the anionic intermediate formed upon attack at C4. In the context of (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide, while the cyanamide group is not a typical leaving group, transformations that convert the C6-oxo group into a better leaving group (e.g., via chlorination with POCl₃ to form a 6-chloropyrimidine derivative) would render the ring susceptible to SNAr reactions.

Table 3: Regioselectivity of Nucleophilic Attack on Pyrimidine Rings

Position of AttackStability of IntermediateRationale
C2 or C4FavoredNegative charge delocalized onto electronegative nitrogen atom. acs.orgrsc.org
C5DisfavoredNegative charge cannot be delocalized onto ring nitrogens.

Detailed Mechanistic Insights into the Chemical Behavior of (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide Remain Largely Undocumented in Publicly Accessible Research

Research into related, yet structurally distinct, compounds offers some context for the potential reactivity of the pyrimidinyl cyanamide scaffold. For instance, studies on N-(4,6-dimethylpyrimidin-2-yl)cyanamide derivatives have demonstrated their participation in intramolecular cyclization reactions. These processes, often regioselective, can lead to the formation of fused heterocyclic systems such as imidazoles and oxazoles. However, the presence of the 6-oxo functional group and the different substitution pattern in the target compound would significantly influence its electronic properties and, therefore, its chemical behavior, making direct extrapolation of these findings inappropriate and scientifically unsound.

Similarly, the general chemistry of cyanamides indicates their capability to undergo cycloaddition reactions. The carbon-nitrogen triple bond of the cyanamide moiety can act as a dipolarophile in [3+2] cycloadditions or participate in metal-catalyzed [2+2+2] cycloadditions to form various five- and six-membered heterocycles. Condensation reactions are also a known feature of pyrimidine chemistry. However, without specific studies on (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide, any discussion of regioselectivity in these reactions would be purely speculative.

Furthermore, topics such as rearrangement pathways and the kinetic and thermodynamic parameters of key transformations require dedicated and specific investigation. Such studies provide fundamental data on reaction rates, activation energies, and the stability of intermediates and products, which are crucial for a complete mechanistic understanding. The scientific literature does not appear to contain such specific data for (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide.

Synthesis and Exploration of Structural Diversity in 6 Oxo 1,6 Dihydropyrimidin 2 Yl Cyanamide Derivatives

Modifications at the Pyrimidine (B1678525) Ring Positions (C4, C5, N1)

Introduction of Alkyl, Aryl, and Heteroaryl Substituents

The incorporation of alkyl, aryl, and heteroaryl groups at the C4 and C5 positions of the pyrimidine ring is a common strategy to modulate the steric and electronic characteristics of the molecule. These substitutions are often achieved through condensation reactions. For instance, multicomponent reactions, such as the Biginelli reaction, can be employed to construct the dihydropyrimidine (B8664642) ring system with pre-installed aryl or heteroaryl groups at the C4 position. researchgate.net This approach involves the reaction of an aldehyde, a β-dicarbonyl compound, and cyanamide (B42294) under acidic conditions. researchgate.net The nature of the substituent on the aromatic ring of the aldehyde can influence the reaction yield; electron-donating groups may decrease the yield, while electron-withdrawing groups can enhance it. researchgate.net

Alkylation at the N1 position can also be achieved, further expanding the structural diversity. nih.gov The introduction of various alkyl or aralkyl halides in the presence of a base allows for the straightforward attachment of these groups to the pyrimidine ring. nih.gov

Table 1: Examples of Substitutions at the Pyrimidine Ring

Position Substituent Type Example Substituent Synthetic Method
C4 Aryl Phenyl Biginelli-type reaction
C4 Heteroaryl Pyridinyl Multicomponent reaction
C5 Alkyl Methyl Condensation reaction
N1 Alkyl Methyl Alkylation

Functionalization via Cross-Coupling Reactions

Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, have emerged as powerful tools for the functionalization of the pyrimidine ring. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide variety of substituents with high precision and efficiency.

For instance, Suzuki-Miyaura cross-coupling reactions can be utilized to introduce aryl and heteroaryl groups at specific positions of the pyrimidine ring. researchgate.netrsc.org This reaction typically involves the coupling of a halogenated pyrimidine derivative with an organoboron compound in the presence of a palladium catalyst and a base. This method is highly versatile and tolerates a broad range of functional groups. researchgate.net Similarly, Sonogashira coupling can be employed to install alkyne functionalities, which can serve as handles for further transformations. researchgate.netdb-thueringen.denih.govnih.gov Buchwald-Hartwig amination provides a route to introduce various amine substituents, further diversifying the chemical space. researchgate.net These cross-coupling strategies offer a modular approach to synthesize libraries of pyrimidine derivatives with diverse substitution patterns. db-thueringen.denih.govnih.gov

Derivatization of the Cyanamide Side Chain

The cyanamide group of (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide is a reactive handle that can be readily transformed into other functional groups, leading to a wide range of derivatives with distinct chemical properties.

Formation of Substituted Guanidines

The cyanamide moiety can be readily converted into a guanidine (B92328) group, a privileged scaffold in medicinal chemistry. researchgate.net This transformation is typically achieved by the acid-promoted amination of the pyrimidine-bearing cyanamide with various primary or secondary amines. researchgate.net Hydrochloric acid has been found to be a suitable catalyst for this reaction. researchgate.net The reaction scope is broad, accommodating a variety of aniline (B41778) derivatives with different electronic and steric properties. researchgate.net The resulting N,N'-disubstituted guanidines can exist in different tautomeric forms, and their solid-state structure can be influenced by the nature of the substituents and intermolecular hydrogen bonding. researchgate.net

Table 2: Synthesis of Substituted Guanidines

Pyrimidine Precursor Amine Product
N-(4,6-Dimethylpyrimidin-2-yl)cyanamide Aniline N-(4,6-Dimethylpyrimidin-2-yl)-N'-phenylguanidine
N-(4,6-Dimethylpyrimidin-2-yl)cyanamide 3-Chloroaniline 1-(3-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine

Cyclization Reactions to Form Fused Heterocycles (e.g., Pyrimido[1,2-a]researchgate.netnih.govresearchgate.nettriazines)

The cyanamide group can participate in intramolecular cyclization reactions to form fused heterocyclic systems. A prominent example is the synthesis of pyrimido[1,2-a] researchgate.netnih.govresearchgate.nettriazines. These bicyclic structures can be formed through various synthetic routes. researchgate.net One common approach involves the reaction of a 2-aminopyrimidine (B69317) derivative with a reagent that provides the remaining atoms for the triazine ring. Cyanamide itself can be a key building block in these cyclizations. nih.gov For instance, a one-pot, multi-component reaction involving 2-aminopyridine (B139424), cyanamide, and an aldehyde or ketone under microwave irradiation can efficiently produce pyridinyl-1,3,5-triazine-2,4-diamine hybrids. nih.gov Intramolecular cyclization of N,N-disubstituted cyanamides containing a carbonyl or ester group can also lead to the formation of fused imidazole (B134444) or oxazole (B20620) rings. researchgate.net

Synthesis of Polycyclic and Fused Heterocyclic Systems

Beyond the modifications of the pyrimidine ring and the cyanamide side chain, the (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide scaffold can serve as a building block for the synthesis of more complex polycyclic and fused heterocyclic systems. These larger structures are often constructed through multi-step synthetic sequences that combine several of the reactions discussed above.

For example, cyclization reactions of aryl-, aroyl-, and (4,6-dimethylpyrimidin-2-yl)cyanamides with bifunctional reagents like methyl anthranilates or 2-aminophenyl ketones can lead to the formation of fused quinazolinone or quinazoline (B50416) derivatives, respectively. researchgate.net These reactions essentially build an additional ring onto the pyrimidine core. Further elaboration of these fused systems can lead to even more complex polycyclic architectures. The synthesis of pyrimido[2,1-f] researchgate.netresearchgate.netmdpi.comtriazines represents another avenue for creating unique heterocyclic systems, where the pyrimidine ring is fused with a triazine ring. nih.gov These synthetic strategies open up possibilities for creating novel and structurally diverse heterocyclic compounds with potential applications in various fields of chemistry.

Construction of Pyrimido-Fused Ring Systems

The synthesis of fused pyrimidine systems is a significant area of research, aiming to create rigid, polycyclic structures with defined three-dimensional shapes that can interact specifically with biological targets. While general methods for the synthesis of pyrimido[1,2-a]pyrimidines often start from 2-aminopyrimidines, the utilization of the cyanamide functionality in (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide presents a distinct synthetic challenge and opportunity.

The classical approach to pyrimido[1,2-a]pyrimidines involves the condensation of a 2-aminopyrimidine with a 1,3-dielectrophilic species, such as a β-ketoester or an enone. nih.gov For (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide, this would necessitate the initial transformation of the cyanamide group into an amino group or a functionality that can act as a nucleophile in a similar manner.

One potential strategy involves the reaction of the pyrimidine core with cyanoketene dithioacetals. These reagents are known to undergo cyclocondensation with 2-aminopyridines to furnish pyrido[1,2-a]pyrimidine (B8458354) derivatives. Adapting this methodology to (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide would likely require careful optimization of reaction conditions to favor the desired cyclization pathway over potential side reactions involving the cyanamide group.

Another avenue for the construction of pyrimido-fused systems from this scaffold involves multi-component reactions. These reactions, which combine three or more reactants in a single step, are powerful tools for the efficient synthesis of complex molecules. nih.gov A hypothetical multi-component reaction could involve the in-situ generation of a reactive intermediate from (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide that then participates in a cyclization cascade with other components to yield a fused pyrimidine structure.

Annulation Strategies Leading to Novel Architectures

Annulation, the formation of a new ring onto an existing one, provides a direct route to novel heterocyclic architectures. The cyanamide group in (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide is a versatile functional group that can participate in various cyclization reactions.

Recent research has demonstrated the successful intramolecular cyclization of N,N-disubstituted cyanamides to afford five-membered heterocyclic rings such as imidazoles and oxazoles. nih.gov In a notable study, ethyl 2-(N-(4,6-dimethylpyrimidin-2-yl)cyanamide)acetate was synthesized and subsequently treated with primary aliphatic amines in water as a green solvent. This reaction led to the regiospecific formation of 1-(4,6-dimethylpyrimidin-2-yl)-2-(alkylamino)-1,5-dihydro-4H-imidazol-4-ones. nih.gov This strategy highlights the potential for the cyanamide nitrogen to act as a nucleophile, attacking an appended electrophilic center to construct a new ring.

Similarly, the reaction of 4,6-dimethylpyrimidin-2-yl(2-oxo-2-phenylethyl)cyanamide with primary aliphatic amines in different green solvents yielded either 3-(4,6-dimethylpyrimidin-2-yl)-5-phenyl-1,3-oxazole-2(3H)-imine or 1-(4,6-dimethylpyrimidin-2-yl)-N-alkyl-4-phenyl-1H-imidazol-2-amines, showcasing the tunability of the annulation strategy based on reaction conditions. nih.gov These examples provide a strong precedent for the development of annulation strategies starting from derivatives of (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide to generate a variety of fused heterocyclic systems.

The general reaction scheme for such intramolecular cyclizations can be envisioned as follows:

Reactant Reagent/Conditions Product
Ethyl 2-(N-(pyrimidin-2-yl)cyanamide)acetate derivative Primary Amine / Water Imidazol-4-one fused or linked system
Pyrimidin-2-yl(2-oxo-2-phenylethyl)cyanamide derivative Primary Amine / Water or iso-Propanol Oxazole-2-imine or Imidazol-2-amine fused or linked system

Development of Libraries of Structural Analogues

The systematic synthesis of libraries of structurally related compounds is a cornerstone of modern drug discovery and materials science. Combinatorial chemistry and diversity-oriented synthesis are powerful approaches for the rapid generation of large numbers of compounds for high-throughput screening. nih.gov The (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide scaffold is well-suited for the development of such libraries due to the presence of multiple points for diversification.

A diversity-oriented synthesis approach could involve the modification of the pyrimidine ring itself, for example, by introducing substituents at various positions, followed by the elaboration of the cyanamide functionality. The annulation strategies discussed in the previous section are particularly amenable to library synthesis, as a variety of different building blocks can be used to introduce diversity into the newly formed ring.

Virtual combinatorial libraries, which are generated and screened in silico, can also be a valuable tool in the design of libraries based on the (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide scaffold. nih.gov Computational methods can be used to predict the properties of virtual compounds and to prioritize the synthesis of those with the most promising characteristics.

While specific examples of large-scale combinatorial libraries based on (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide are not extensively reported in the literature, the synthetic methodologies available for the modification of pyrimidines and cyanamides provide a solid foundation for such endeavors. The development of focused libraries of analogues around this scaffold holds significant potential for the discovery of new bioactive molecules and materials with novel properties.

Spectroscopic and Advanced Analytical Characterization of 6 Oxo 1,6 Dihydropyrimidin 2 Yl Cyanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide and its derivatives. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

In ¹H NMR spectra of dihydropyrimidine (B8664642) derivatives, the protons on the heterocyclic ring and any substituents exhibit characteristic chemical shifts. For instance, in a series of 5-aceto-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones, the proton at the C4 position typically appears as a singlet or a doublet depending on neighboring protons, often in the range of 5.1-5.5 ppm. The methyl group protons at the C6 position are generally observed as a singlet around 2.0-2.3 ppm. Protons of substituent groups, such as those on an aromatic ring, will show signals in the aromatic region (typically 6.7-7.5 ppm), with multiplicities and coupling constants that reveal their substitution pattern. rsc.org

The following table provides representative ¹H and ¹³C NMR data for a selection of dihydropyrimidine derivatives, illustrating the typical chemical shifts observed for this class of compounds. rsc.org

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
5-Aceto-6-methyl-4-(4-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one 2.03 (s, 3H), 2.23 (s, 3H), 3.67 (s, 3H), 5.16 (s, 1H), 6.74 (d, 2H), 7.13 (d, 2H), 7.72 (s, 1H), 9.107 (s, 1H)18.89, 30.21, 53.41, 55.13, 109.69, 113.92, 127.70, 136.44, 147.83, 152.15, 158.58, 194.43
5-Aceto-6-methyl-4-(3-thienyl)-3,4-dihydropyrimidin-2(1H)-one 2.14 (s, 3H), 2.21 (s, 3H), 5.47 (d,1H), 6.87-6.91(m, 2H), 7.35(d, 2H), 7.89 (s, 1H), 9.24 (s, 1H)18.85, 30.15, 49.32, 110.51, 123.94, 124.87, 126.73, 148.20, 148.68, 152.23, 193.80
Ethyl 5-(ethoxycarbonyl)-6-methyl-4-(3-thienyl)-3,4-dihydropyrimidin-2(1H)-one 1.11 (t, 3H), 2.18 (s, 3H), 3.99 (q, 2H), 5.17 (d, 1H), 6.94 (d, 2H), 7.10 (d, 1H), 7.41 (m, 2H), 7.71 (s, 1H), 9.15 (s, 1H)14.24, 17.82, 49.52, 59.31, 99.55, 120.81, 126.20, 126.68, 145.85, 148.50, 152.67, 165.39

Although no specific ¹⁹F NMR data for fluorine-containing derivatives of (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide are detailed in the provided context, this technique would be crucial for the characterization of any fluorinated analogs, providing distinct signals for each unique fluorine environment.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In the context of (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide and its derivatives, these methods can confirm the presence of key structural motifs.

The IR spectrum would be expected to show a strong absorption band for the C=O (carbonyl) stretching vibration, typically in the range of 1650-1710 cm⁻¹. rsc.orgrsc.org The N-H stretching vibrations of the pyrimidine (B1678525) ring and the cyanamide (B42294) group would appear as one or more bands in the region of 3100-3400 cm⁻¹. A sharp, and characteristically intense, absorption band for the C≡N (nitrile) stretch of the cyanamide group is expected around 2100-2260 cm⁻¹. rsc.org The C-N stretching and bending vibrations within the pyrimidine ring would contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).

The following table summarizes the characteristic IR absorption bands for functional groups found in dihydropyrimidine derivatives. rsc.orgrsc.org

Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H Stretch3100 - 3400
C=O Stretch1650 - 1710
C≡N Stretch2100 - 2260
C-N Stretch1200 - 1350
C=C Stretch (Aromatic)1400 - 1600

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be a valuable complementary technique, especially for characterizing the C=C bonds of the pyrimidine ring and any aromatic substituents.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight of (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide and its derivatives, as well as for gaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.

For a related compound, N-(4-amino-1,6-dihydro-6-oxo-2-pyrimidinyl)cyanamide, the molecular formula is C₅H₅N₅O, corresponding to a molecular weight of 151.13 g/mol . rsc.org In a mass spectrum, this would be observed as a molecular ion peak (M⁺) at an m/z value corresponding to this mass.

The fragmentation of these compounds under electron ionization (EI) or other ionization techniques can provide valuable structural insights. Common fragmentation pathways for dihydropyrimidine derivatives often involve the cleavage of substituents from the pyrimidine ring. For example, the loss of groups at the C4 position is a frequently observed fragmentation. The specific fragmentation pattern of the cyanamide group would also be a key diagnostic feature.

The table below shows mass spectrometry data for a representative dihydropyrimidine derivative. rsc.org

Compound NameMolecular FormulaCalculated Mass (M⁺)Observed Mass (M⁺)
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₁₄H₁₆N₂O₃260260

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to verify the compound's elemental composition and purity.

For a compound with the molecular formula C₅H₄N₄O, such as hypoxanthine (B114508) or allopurinol, the theoretical elemental composition would be:

Carbon (C): 44.12%

Hydrogen (H): 2.96%

Nitrogen (N): 41.16%

Oxygen (O): 11.75%

Experimental results from elemental analysis should closely match these theoretical values to confirm the empirical formula of the synthesized compound. The table below presents a comparison of calculated and found elemental analysis data for several dihydropyrimidine derivatives, demonstrating the accuracy of this method. rsc.orgrsc.org

Compound NameMolecular FormulaCalculated (%)Found (%)
5-Aceto-6-methyl-4-(4-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one C₁₄H₁₆N₂O₃C: 64.60, H: 6.20, N: 10.76C: 64.46, H: 6.26, N: 10.73
5-Aceto-6-methyl-4-(3-thienyl)-3,4-dihydropyrimidin-2(1H)-one C₁₁H₁₂N₂O₂SC: 55.91, H: 5.12, N: 11.86C: 55.87, H: 5.16, N: 11.90
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₁₄H₁₆N₂O₃C: 64.60, H: 6.20, N: 10.76C: 64.47, H: 6.14, N: 10.59

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the crystal structure of (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide itself is not detailed in the provided search results, studies on related pyrimidine and cyanamide derivatives illustrate the power of this technique. For example, the crystal structures of various pyrimidine derivatives have been resolved, revealing the near-planar conformation of the dihydropyrimidine ring and the spatial orientation of its substituents. mdpi.com Similarly, the crystal structures of compounds containing the cyanamide moiety have been elucidated, providing insight into the geometry of this functional group. nih.gov

In a hypothetical crystal structure of (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide, one would expect to observe intermolecular hydrogen bonding involving the N-H groups of the pyrimidine ring and the nitrogen atoms of the cyanamide group, as well as the carbonyl oxygen. These interactions would play a crucial role in stabilizing the crystal lattice.

The table below summarizes typical crystallographic parameters that would be determined from an X-ray diffraction study of a pyrimidine derivative. mdpi.com

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)These parameters define the size and shape of the unit cell.
Bond Lengths (Å)The distances between the centers of bonded atoms.
Bond Angles (°)The angles formed between three connected atoms.
Intermolecular InteractionsDetails of hydrogen bonds and other non-covalent interactions that stabilize the crystal packing.

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide and its derivatives, as well as for separating them from reaction mixtures and byproducts.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. The compound is spotted on a TLC plate, which is then developed in a suitable solvent system. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in that specific solvent system. The presence of a single spot on the TLC plate under various solvent conditions is a good indicator of purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. In the analysis of dihydropyrimidine derivatives, a reversed-phase high-performance liquid chromatography (HPLC) column is often used for separation. The eluting compounds are then introduced into the mass spectrometer, which provides information on their molecular weight and structure. LC-MS is highly sensitive and can be used to quantify the compound of interest and to identify impurities, even at very low concentrations. The development of LC-MS/MS methods allows for the simultaneous determination of multiple pyrimidine metabolites in complex biological matrices. tue.nl

The following table lists the chromatographic techniques and their primary applications in the analysis of (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide and its derivatives.

TechniqueApplication
Thin-Layer Chromatography (TLC) - Reaction monitoring- Preliminary purity assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) - High-resolution separation- Purity determination- Impurity profiling- Quantitative analysis

Theoretical and Computational Chemistry Investigations of 6 Oxo 1,6 Dihydropyrimidin 2 Yl Cyanamide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide. Density Functional Theory (DFT) is a widely employed method for this purpose, balancing computational cost and accuracy. semanticscholar.orgnih.gov Functionals such as B3LYP or M06-2X combined with basis sets like 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate electronic properties. nih.govresearchgate.net

Electronic structure analysis focuses on several key parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE_gap) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output. These maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide, negative potential is expected around the oxygen atom of the carbonyl group and the nitrogen atoms of the cyanamide (B42294) group, indicating sites susceptible to electrophilic attack. Positive potential is typically found around the hydrogen atoms bonded to nitrogen, marking them as sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide using DFT

Parameter Value (Illustrative) Description
E_HOMO -6.8 eV Energy of the Highest Occupied Molecular Orbital
E_LUMO -2.2 eV Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 4.6 eV Indicator of chemical reactivity and stability
Ionization Potential 6.8 eV Energy required to remove an electron
Electron Affinity 2.2 eV Energy released when an electron is added
Electronegativity (χ) 4.5 eV Tendency to attract electrons
Chemical Hardness (η) 2.3 eV Resistance to change in electron configuration

Conformational Analysis and Tautomerism Studies

The structural flexibility and potential isomeric forms of (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide are investigated through conformational analysis and tautomerism studies. The molecule can exist in several tautomeric forms due to proton migration. The primary tautomerism to consider is the keto-enol and amine-imine equilibrium.

Computational methods, particularly DFT, are used to determine the relative stabilities of these tautomers. researchgate.netnih.gov By calculating the total electronic energy of each optimized isomer, the most stable form can be identified. For related oxo-pyrimidine systems, the keto (oxo) form is generally found to be energetically more favorable than the corresponding enol tautomer. researchgate.netnih.gov Similarly, the amine form of the cyanamide substituent is typically more stable than the imine form.

Conformational analysis involves studying the rotation around single bonds. For (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide, the bond connecting the cyanamide group to the pyrimidine (B1678525) ring is a key rotatable bond. A potential energy surface scan is performed by systematically rotating this bond and calculating the energy at each step to identify the lowest-energy conformer. researchgate.net

Table 2: Relative Energies of Potential Tautomers of (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide

Tautomer Structure Relative Energy (kcal/mol) (Illustrative) Stability Ranking
Keto-Amine (A) 6-oxo, 2-cyanamido 0.00 Most Stable
Enol-Amine (B) 6-hydroxy, 2-cyanamido +8.5 Less Stable

| Keto-Imine (C) | 6-oxo, 2-cyan(H)imido | +15.2 | Least Stable |

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior and stability in a condensed-phase environment, such as in a solvent. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system over time, generating a trajectory that describes the molecule's positions and velocities.

In a typical MD simulation of (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide, the molecule is placed in a periodic box filled with solvent molecules (e.g., water). The simulation is run for a duration of nanoseconds to microseconds. Analysis of the resulting trajectory can reveal important information about the molecule's structural stability, flexibility, and interactions with its environment. nih.gov

Key parameters analyzed from an MD trajectory include the Root-Mean-Square Deviation (RMSD) to assess conformational stability and the Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the molecule. Radial distribution functions can be calculated to understand the solvation shell and specific molecule-solvent interactions, such as hydrogen bonding.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. DFT calculations are routinely used to predict infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov

Vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. The resulting predicted IR spectrum can be compared with experimental data to confirm the molecular structure. Key vibrational modes for (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide include the C=O stretch of the oxo group, N-H stretches of the pyrimidine ring and amino group, and the characteristic C≡N stretch of the cyanamide group. nih.gov

NMR chemical shifts (¹H and ¹³C) are commonly predicted using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net Calculated chemical shifts are typically referenced against a standard compound (e.g., tetramethylsilane) and can be used to assign signals in experimental NMR spectra, especially for complex molecules.

Table 3: Predicted Spectroscopic Data for (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide (Keto-Amine Tautomer)

Spectroscopic Parameter Predicted Value (Illustrative) Assignment
IR Frequency 1695 cm⁻¹ C=O stretching
2260 cm⁻¹ C≡N stretching
3410 cm⁻¹ N-H stretching (ring)
3350 cm⁻¹ N-H stretching (cyanamide)
¹H NMR Chemical Shift 11.5 ppm N1-H
8.2 ppm N-H (cyanamide)
7.5 ppm C5-H
¹³C NMR Chemical Shift 165 ppm C6 (C=O)
158 ppm C2
152 ppm C4
115 ppm C≡N

Computational Studies of Reaction Mechanisms and Transition States

Computational methods are invaluable for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. For (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide, this could involve studying mechanisms of tautomerization or other chemical transformations.

To study a reaction, computational chemists identify the structures of the reactants and products and then search for the transition state (TS) that connects them. The TS is a saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. nih.gov Locating the TS structure and performing a frequency calculation to confirm it has exactly one imaginary frequency is a standard procedure.

The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. This value provides critical information about the reaction kinetics. nih.gov Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified TS correctly connects the desired reactants and products.

Ligand-Receptor Interaction Modeling (excluding biological activity discussion)

Molecular docking is a computational technique used to model the interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein. semanticscholar.orgmdpi.com This modeling predicts the preferred binding mode and affinity of the ligand within the receptor's binding site. For (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide, docking studies can reveal how it might physically fit into a receptor's active site and what types of non-covalent interactions stabilize the complex.

The process involves treating the ligand as flexible and docking it into a rigid or semi-flexible receptor structure. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy in kcal/mol. mdpi.com The analysis of the resulting docked poses focuses on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the ligand and the amino acid residues of the receptor. nih.gov The oxygen of the oxo group and the nitrogens of the pyrimidine ring and cyanamide group are potential hydrogen bond acceptors, while the N-H groups are potential hydrogen bond donors.

Table 4: Illustrative Ligand-Receptor Interactions for (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide in a Hypothetical Binding Site

Ligand Atom/Group Receptor Residue Interaction Type Distance (Å)
Carbonyl Oxygen (C=O) TYR 88 (OH) Hydrogen Bond (Donor) 2.8
Ring N-H ASP 120 (O) Hydrogen Bond (Acceptor) 2.9
Cyanamide N-H GLU 85 (O) Hydrogen Bond (Acceptor) 3.1
Pyrimidine Ring VAL 65 Hydrophobic Interaction 3.9

| Binding Energy | -7.5 kcal/mol | | |

Applications of 6 Oxo 1,6 Dihydropyrimidin 2 Yl Cyanamide in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block for Complex Molecules

(6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide is a highly functionalized molecule that serves as an exceptional building block in organic synthesis. The chemical versatility of this compound stems from its dual-functionality: the nucleophilic sp³-hybridized amino nitrogen and the electrophilic nitrile unit of the cyanamide (B42294) group. mdpi.comnih.gov This duality allows it to participate in a wide range of chemical reactions, facilitating the synthesis of intricate molecular structures.

The pyrimidine (B1678525) core is a "privileged scaffold" in medicinal chemistry, and derivatives of this compound can be readily prepared through multicomponent reactions, such as the Biginelli reaction, using cyanamide as a key reactant. researchgate.net The cyanamide moiety itself is a synthetic equivalent of urea (B33335), guanidine (B92328), and 2-cyanoguanidine, enabling access to a broad spectrum of biologically active azaheterocyclic scaffolds. researchgate.net The reactivity of the cyanamide group allows for its transformation into various other functional groups, making it a linchpin for the assembly of complex natural product analogues and other high-value chemical entities. For instance, cyanamide-based radical cascade reactions have proven effective in accessing nitrogen-containing polycyclic frameworks, which are key intermediates in the synthesis of heterocyclic natural products. mdpi.com

Scaffold for the Development of Novel Heterocyclic Systems

The dihydropyrimidinone ring system is a cornerstone in the development of novel heterocyclic compounds due to its prevalence in biologically active molecules. nih.gov The (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide structure acts as a foundational scaffold that can be elaborated upon to generate a multitude of new heterocyclic systems. The carbon-nitrogen triple bond of the cyanamide group is particularly amenable to cycloaddition reactions, providing a direct route to five- and six-membered heterocycles. mdpi.comnih.gov

Research has shown that cyanamides can act as dipolarophiles in [3+2] cycloaddition reactions with dipoles like azides and nitrile oxides to form tetrazoles and oxadiazoles, respectively. mdpi.com Furthermore, metal-catalyzed [2+2+2] co-cyclization of the cyanamide's nitrile moiety with alkynes or alkenyl-nitrile systems offers a pathway to functionally diverse six-membered heterocyclic systems, such as 2-aminopyridine (B139424) and aminopyrimidine derivatives. mdpi.com The ability to readily modify both the pyrimidone core and the cyanamide side chain allows for the systematic construction of libraries of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Table 1: Examples of Heterocyclic Systems Derived from Cyanamide-Based Reactions

Reaction TypeReactantsResulting HeterocycleCatalyst/ConditionsReference
[3+2] Cycloaddition Cyanamide, Nitrile Oxide1,2,4-OxadiazoleTBAF mdpi.com
[3+2] Cycloaddition Cyanamide, Azide (B81097)4-AminotetrazoleN/A mdpi.comnih.gov
[2+2+2] Cycloaddition Cyanamide, Dialkyne2-AminopyridineNickel, Iron, or Iridium-based catalysts mdpi.com
Biginelli-Type MCR Cyanamide, Aldehyde, 1,3-Dicarbonyl2-Cyanoimino-dihydropyrimidineAcidic Conditions researchgate.net
Intramolecular Aminocyanation N-(2-ethynylphenyl)-N-sulfonyl-cyanamide1-Sulfonyl-3-cyanoindoleCuI, Na₂CO₃ mdpi.comnih.gov

Utilization in Multi-Component Reaction Design for Chemical Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single, one-pot operation. beilstein-journals.org This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate chemical libraries for drug discovery and other applications. beilstein-journals.orgresearchgate.net

(6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide and its precursors are central to MCR strategies, particularly in Biginelli and Biginelli-like reactions. researchgate.netresearchgate.netresearchgate.net In these reactions, cyanamide (or a derivative) is condensed with an aldehyde and a 1,3-dicarbonyl compound under acidic conditions. researchgate.net The novelty of using cyanamide as a building block in a four-component Biginelli-type reaction has been demonstrated, showcasing its utility in creating diverse molecular scaffolds. researchgate.netresearchgate.net By systematically varying the aldehyde and dicarbonyl components, a vast number of structurally diverse dihydropyrimidine (B8664642) derivatives can be synthesized efficiently. This chemical diversity is crucial for exploring structure-activity relationships in medicinal chemistry and for discovering new materials with unique properties. The reaction conditions, including the nature of the acid catalyst, can be tuned to selectively produce different heterocyclic skeletons, further expanding the accessible chemical space. researchgate.netresearchgate.net

Precursor for Advanced Chemical Intermediates

Beyond its direct use in constructing final target molecules, (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide serves as a valuable precursor for the synthesis of advanced chemical intermediates. The reactive sites on the molecule—the cyanamide group and the pyrimidone ring—can be selectively functionalized to introduce new chemical handles for subsequent transformations.

The cyanamide group can be hydrolyzed to form the corresponding urea derivative or can react with amines to generate guanidines. These transformations convert the cyanamide into other important functional groups that are themselves key intermediates in the synthesis of pharmaceuticals and other fine chemicals. For example, related 2-thioxo-dihydropyrimidinones are alkylated to produce S-alkyl derivatives, which are versatile intermediates for further cyclization or substitution reactions. researchgate.net Similarly, the pyrimidone core of (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide can undergo various modifications, such as N-alkylation or substitution at the C5 position, to create a new generation of intermediates for more complex synthetic targets. These intermediates are crucial for building molecules with precisely controlled three-dimensional structures and functionalities.

Potential in Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry focuses on the study of chemical systems composed of discrete numbers of molecules held together by non-covalent interactions. fortunejournals.comresearchgate.net (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide possesses all the necessary structural features to be a key player in the formation of well-ordered supramolecular assemblies.

The molecule contains multiple hydrogen bond donors (the N-H groups of the pyrimidine ring and the cyanamide) and hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atoms). These sites can engage in specific and directional hydrogen bonding to form predictable patterns, such as tapes, sheets, or three-dimensional networks. nih.gov In similar dihydropyridone and dihydropyrimidinone systems, N-H···O interactions have been shown to be dominant forces in facilitating molecular self-assembly. nih.govresearchgate.net

In addition to strong hydrogen bonds, other non-covalent interactions such as C-H···N, C-H···O, and π-π stacking involving the pyrimidine ring can contribute to the stability and structure of the resulting supramolecular architectures. nih.govresearchgate.net The study of these interactions is vital for understanding molecular recognition processes and for the rational design of functional materials, including molecular sensors, catalysts, and systems for controlled drug delivery. researchgate.netijsr.netresearchgate.net The ability of (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide to participate in a network of non-covalent interactions makes it a promising candidate for the development of novel crystalline materials, liquid crystals, and gels with tailored properties.

Table 2: Common Non-Covalent Interactions in Dihydropyrimidinone-based Systems

Interaction TypeDonorAcceptorRole in Supramolecular AssemblyReference
Hydrogen Bond Ring N-HCarbonyl C=OPrimary driving force for self-assembly, forming chains and sheets. nih.govresearchgate.net
Hydrogen Bond Cyanamide N-HRing N or Carbonyl OCross-linking of primary hydrogen-bonded structures.
π-π Stacking Pyrimidine RingPyrimidine RingStabilization of layered structures. researchgate.netresearchgate.net
C-H···O/N Interaction Ring/Alkyl C-HCarbonyl O or Ring NFine-tuning of the crystal packing and 3D architecture. nih.gov
Lone pair···π system Carbonyl OxygenPyrimidine RingDirectional interaction contributing to molecular recognition. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide and its derivatives?

  • Methodological Answer : The compound can be synthesized via thermal rearrangement reactions involving (6-oxo-1,6-dihydropyrimidin-2-yl)guanidines with triethyl orthoacetate, leading to recyclization into pyrimido-triazinones. Reaction conditions (e.g., temperature, solvent) and substituents on the guanidine group (NH₂, NH-alkyl) influence product yield and regioselectivity . For derivatives, aromatic aldehydes can react with ethyl 2-cyanoacetate and S-benzylisothiourea hydrochloride under optimized conditions (e.g., solvent, catalyst) to yield 2-(benzylthio)-6-oxo-1,6-dihydropyrimidines with high efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical for resolving structural ambiguities, particularly in polymorphic forms or tautomeric states. Complementary techniques include NMR (¹H/¹³C) for tracking proton environments and LC-MS for purity assessment. For example, crystallographic data in (PDB: ZHK) demonstrates binding interactions in enzyme complexes .

Q. How does the compound participate in heterocyclic rearrangement reactions?

  • Methodological Answer : Thermal reactions often involve pyrimidine ring opening followed by recyclization. For instance, triethyl orthoacetate induces a ring-opening/closure sequence, forming fused pyrimido-triazinones. Mechanistic studies using isotopic labeling (e.g., ¹⁵N) or computational modeling (DFT) can elucidate transition states and regioselectivity .

Advanced Research Questions

Q. How can substituent effects on aromatic aldehydes be optimized to improve synthetic yields of derivatives?

  • Methodological Answer : Systematic variation of electron-donating (e.g., CH₃O-) or electron-withdrawing (e.g., Br) groups on aldehydes reveals steric and electronic influences. For example, heterocyclic aldehydes (e.g., picolinaldehyde) yield 85–90% product under reflux in ethanol (Table 2, ). Advanced optimization involves response surface methodology (RSM) to model interactions between temperature, solvent polarity, and substituent effects .

Q. What computational strategies predict the bioactivity of derivatives targeting receptors like 5HT7R?

  • Methodological Answer : Pharmacophore-based virtual screening combined with molecular docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonding with Asn137 or His192 in enzyme active sites. Binding free energy calculations (MM-PBSA) validate docking poses, as shown for pyrimidinone derivatives in 5HT7R antagonism ( ). QSAR models further correlate substituent lipophilicity with IC₅₀ values .

Q. How can contradictory data in reaction yields or product distributions be resolved?

  • Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, catalyst decomposition). Replicate experiments under inert atmospheres (N₂/Ar) and real-time monitoring (e.g., in situ IR) clarify mechanistic pathways. For example, divergent yields in triazinone formation ( vs. 6) may stem from competing pathways, resolved via kinetic studies .

Q. What role does tautomerism play in the compound’s reactivity and stability?

  • Methodological Answer : The 6-oxo-1,6-dihydropyrimidinyl moiety exhibits keto-enol tautomerism, influencing nucleophilic sites. Solid-state NMR or variable-temperature XRD can track tautomeric populations. Stability assays (e.g., accelerated degradation under UV/humidity) guide storage conditions for lab use .

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